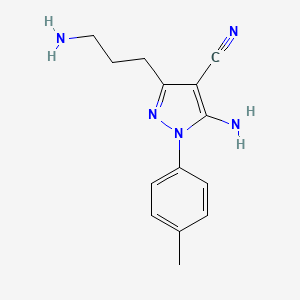

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C14H17N5 |

|---|---|

Molekulargewicht |

255.32 g/mol |

IUPAC-Name |

5-amino-3-(3-aminopropyl)-1-(4-methylphenyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C14H17N5/c1-10-4-6-11(7-5-10)19-14(17)12(9-16)13(18-19)3-2-8-15/h4-7H,2-3,8,15,17H2,1H3 |

InChI-Schlüssel |

HPRVIGAGNKYMLS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Mechanochemical Synthesis

Procedure :

A mechanochemical approach employs Fe₃O₄@SiO₂@Tannic acid nanoparticles as a recyclable catalyst.

- Reactants :

- Azo-linked aldehyde (1 mmol)

- Malononitrile (1 mmol)

- Functionalized hydrazine (e.g., 3-aminopropylhydrazine)

- Conditions :

- Solvent-free grinding at 25°C for 30–45 minutes

- Catalyst loading: 0.1 g per mmol substrate

One-Pot Tandem Cyclization

Adapted from chromenopyridine synthesis:

Steps :

- Knoevenagel Condensation :

- React 4-methylbenzaldehyde (1 mmol) with malononitrile (1 mmol) in ethanol-pyridine (3:1) at 25°C for 1 h.

- Cyclocondensation :

- Add 3-aminopropylhydrazine (1 mmol) and reflux at 80°C for 2 h.

Catalytic Modified LDH Approach

Using layered double hydroxide (LDH) catalysts:

Optimized Protocol :

| Parameter | Value |

|---|---|

| Catalyst | LDH@PTRMS@DCMBA@CuI |

| Solvent | Ethanol:H₂O (1:1) |

| Temperature | 55°C |

| Reaction Time | 2.5 h |

| Yield | 82% |

- Base catalysis facilitates enolate formation from malononitrile

- Sequential nucleophilic attacks form the pyrazole core

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Mechanochemical | 85–90 | 30–45 min | Moderate | Excellent |

| One-Pot | 75–80 | 3 h | High | Good |

| LDH-Catalyzed | 80–82 | 2.5 h | High | Very Good |

- Mechanochemical methods eliminate solvent waste but require specialized equipment

- One-pot protocols prioritize atom economy but face challenges in intermediate isolation

Structural Confirmation Techniques

- FTIR : CN stretch at 2,202–2,226 cm⁻¹; NH₂ bands at 3,300–3,400 cm⁻¹

- ¹H NMR :

- XRD : Crystallinity patterns match pyrazole-4-carbonitrile scaffolds

Challenges and Optimization Opportunities

- Selectivity Issues : Competing imine/enamine tautomerism requires pH control

- Scale-Up Limitations : Mechanochemical methods need planetary ball mills for >100 g batches

- Alternative Catalysts : Zeolitic imidazolate frameworks (ZIFs) proposed for improved regioselectivity

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminopropyl or imino groups, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound belongs to the 2,3-dihydro-1H-pyrazole-4-carbonitrile class. Key structural comparisons with analogs include:

Key Observations :

- The 3-imino group (NH) contrasts with 3-oxo (O) or methyl groups in analogs, affecting acidity and electronic properties.

- Pyrano-fused derivatives (e.g., ) exhibit expanded aromatic systems, altering conjugation and steric bulk compared to the simpler dihydro-pyrazole core.

Comparison of Methods :

Physicochemical and Functional Properties

- Solubility: The 3-aminopropyl group in the target compound likely enhances water solubility compared to aryl-substituted analogs (e.g., 4j).

- Stability: The 3-imino group may confer greater thermal stability than 3-oxo derivatives, which can undergo keto-enol tautomerism.

- Biological Activity: While the target’s bioactivity is unspecified, structurally related pyrazole-4-carbonitriles exhibit antimicrobial and antioxidant properties . Pyrano-pyrazole derivatives (e.g., ) often show enhanced activity due to extended conjugation.

Biologische Aktivität

5-(3-Aminopropyl)-3-imino-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, identified by its CAS number 1708997-43-6, is a pyrazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure

The chemical structure of the compound is characterized by the following formula:

- Molecular Formula : C₁₄H₁₇N₅

- Structural Features : The compound contains a pyrazole ring substituted with an imino group and a 4-methylphenyl moiety, contributing to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, which is a crucial mechanism in cancer cell proliferation. The compound's IC₅₀ values range from 0.08 to 12.07 µM against various cancer cell lines, indicating significant potency .

Mechanism of Action :

- Tubulin Binding : Docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

2. Anti-inflammatory Effects

In addition to its anticancer properties, this pyrazole derivative exhibits anti-inflammatory effects. Studies indicate that it reduces pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation .

Research Findings :

- In experiments involving LPS-induced inflammation in BV-2 cells, the compound demonstrated a reduction in microglial activation and astrocyte proliferation .

3. Neuroprotective Activity

The compound has also been investigated for its neuroprotective effects against oxidative stress-induced neurotoxicity. It has shown efficacy in reducing glutamate-induced cytotoxicity in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

| Activity Type | IC₅₀ Values | Mechanism/Notes |

|---|---|---|

| Anticancer | 0.08 - 12.07 µM | Inhibits tubulin polymerization; binds colchicine site |

| Anti-inflammatory | Not specified | Reduces TNF-α and IL-6 levels; effective in LPS-induced models |

| Neuroprotective | Not specified | Protects against glutamate-induced cytotoxicity |

Case Study 1: Anticancer Activity

In a study evaluating various aminopyrazole derivatives, the compound was found to be one of the most promising candidates, demonstrating significant antiproliferative activity against multiple tumor cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing that the compound's structural modifications enhanced its activity compared to other derivatives .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. It was tested in mouse models for carrageenan-induced edema and showed comparable results to standard anti-inflammatory drugs like indomethacin. The findings suggest that this compound could serve as a lead for developing new anti-inflammatory agents .

Q & A

Q. Table 1. Key Spectroscopic Data for Pyrazole-4-carbonitriles

| Substituent (R) | 1H NMR (δ, ppm) | IR (ν, cm⁻¹) | Yield (%) | Ref. |

|---|---|---|---|---|

| 4-Methylphenyl | 2.54 (s, CH3), 7.11–7.59 (Ar-H) | 2296 (CN), 3237 (NH) | 88 | |

| 4-Chlorophenyl | 7.11–7.59 (Ar-H), 9.67 (NH2) | 2296 (CN), 1335 (NO2) | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.